molecular formula C16H23ClN2O2 B1196468 Isamoltane CAS No. 55050-96-9

Isamoltane

货号: B1196468
CAS 编号: 55050-96-9
分子量: 310.82 g/mol
InChI 键: DCOXRJZVVPMXLY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

CGP 361A的合成涉及1-(2-(1-吡咯基)苯氧基)-3-异丙基氨基-2-丙醇盐酸盐的反应。 详细的合成路线和反应条件在公共领域中不容易获得,但它通常涉及通过一系列有机反应形成苯氧基丙醇胺结构 .

工业生产方法

公开可获得的来源中没有详细记载CGP 361A的工业生产方法。它很可能涉及标准的药物制造工艺,包括活性药物成分(API)的合成,然后配制成所需的剂型。

化学反应分析

反应类型

CGP 361A经历了各种化学反应,包括:

    氧化: 该化合物可以在特定条件下被氧化,尽管有关氧化产物的详细信息有限。

    还原: 还原反应可以改变化合物中存在的官能团。

    取代: 取代反应,特别是涉及苯氧基和氨基的反应,是可能的。

常见试剂和条件

用于涉及CGP 361A的反应的常见试剂包括氧化剂、还原剂以及用于取代反应的各种亲核试剂。具体条件取决于所需的转化和所涉及的官能团。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体反应条件和试剂。例如,氧化可能产生与还原或取代反应不同的产物。

科学研究应用

Pharmacological Applications

1. Antidepressant Effects
Isamoltane has demonstrated significant antidepressant-like properties in various animal models. In one study, it was shown to reverse the effects of imipramine, a commonly used antidepressant, in the forced swim test (FST) and tail suspension test (TST), indicating its potential as an adjunctive treatment for depression . The mechanism appears to involve antagonism at the 5-HT1B receptors, which are implicated in mood regulation.

2. Antiaversive Effects
Research indicates that this compound can exert antiaversive effects when microinjected into specific brain regions. In studies involving the dorsal periaqueductal gray (DPAG) of rats, this compound raised the threshold for aversive electrical stimulation, suggesting its utility in treating anxiety-related disorders . This effect was mediated through endogenous serotonin pathways, highlighting its potential role in anxiety management.

3. Modulation of GABA Release
this compound has been investigated for its influence on GABA (gamma-aminobutyric acid) release in vitro. It was found to reduce the inhibitory effects of other compounds on GABA release, suggesting a complex interaction that could be leveraged for therapeutic purposes in conditions characterized by dysregulated GABAergic activity .

Behavioral Studies

4. Behavioral Neuropharmacology
In behavioral studies, this compound's effects on locomotion and anxiety-like behaviors have been documented. For instance, it was shown to counteract the locomotor-stimulating effects of certain serotonergic agents, indicating its potential use in managing hyperactivity and anxiety .

Table 1: Summary of this compound's Effects in Animal Models

Study ReferenceApplication AreaKey Findings
GABA Release ModulationThis compound reduced the inhibitory effects of CP-93129 on GABA release in vitro.
Antidepressant EffectsReversed imipramine effects in FST; indicated potential for treating depression.
Antiaversive EffectsIncreased aversive stimulation threshold in DPAG; suggests utility in anxiety disorders.
Beta-Adrenergic BlockadeDemonstrated dose-dependent blockade on beta-adrenergic receptors; implications for asthma treatment.

相似化合物的比较

类似化合物

    普萘洛尔: 一种非选择性β-肾上腺素受体阻滞剂,具有抗焦虑特性。

    奥昔普萘洛尔: 另一种具有类似特性的β-肾上腺素受体阻滞剂。

    氰丙咯灵: 一种β-肾上腺素受体阻滞剂,在5-HT受体上具有活性。

CGP 361A的独特性

CGP 361A的独特性在于它对5-HT1B受体亚型的选择性高于其他β-肾上腺素受体配体。 这种选择性导致其独特的药理学作用,并使其成为研究焦虑症和5-HT受体作用的有价值的化合物 .

生物活性

Isamoltane, also known as CGP 361A, is a compound that has garnered attention for its biological activity, particularly in the context of anxiety and serotonin receptor interactions. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound is characterized by its chemical structure as 1-(2-(1-pyrrolyl)-phenoxy)-3-isopropylamino-2-propanol hydrochloride. It functions primarily as a 5-HT1B antagonist , exhibiting approximately 30-fold selectivity over the 5-HT1A receptor . The compound's affinity for various receptors is critical for understanding its pharmacological effects.

This compound's biological activity is largely attributed to its interaction with serotonin receptors. It inhibits the binding of [125I]ICYP to 5-HT1B recognition sites with an IC50 of 39 nmol/L , demonstrating significant selectivity compared to other beta-adrenoceptor ligands . This selectivity is crucial as it influences the compound's anxiolytic properties.

Table 1: Receptor Binding Affinity of this compound

Receptor TypeBinding Affinity (IC50)
5-HT1B39 nmol/L
5-HT1A1070 nmol/L
Alpha 13-10 µmol/L

Anxiolytic Activity

This compound has been reported to exhibit anxiolytic effects in clinical settings. In vivo studies indicate that it enhances the accumulation of 5-hydroxytryptophan (5-HTP) in the rat cortex, suggesting a role in serotonin synthesis . The compound's ability to modulate serotonin levels may contribute to its effectiveness in reducing anxiety.

Neurotransmitter Release

Research indicates that this compound increases the electrically evoked release of serotonin from rat cortical slices, similar to other beta-adrenoceptor antagonists like cyanopindolol. However, while this compound and cyanopindolol show similar potency, they differ in efficacy .

Case Studies and Research Findings

Several studies have highlighted the pharmacological profile of this compound:

  • In Vivo Studies :
    • A study demonstrated that this compound can increase serotonin levels following central decarboxylase inhibition at doses of 1 and 3 mg/kg .
    • In reserpinized animals, it was shown to reduce serotonin accumulation at higher doses, indicating a complex interaction with serotonergic systems.
  • Comparative Studies :
    • Compared to propranolol, which was found to be ineffective in enhancing serotonin levels, this compound showed a more favorable profile regarding its interaction with serotonin receptors .
  • Potential Mechanisms :
    • The anxiolytic activity of this compound may be linked to its antagonistic effects on both 5-HT1A and 5-HT1B receptors, suggesting a nuanced mechanism that balances agonistic and antagonistic properties across different serotonergic pathways .

常见问题

Basic Research Questions

Q. What are the established pharmacological mechanisms of Isamoltane, and how do they inform experimental design in receptor-binding studies?

To investigate this compound's mechanisms, researchers should employ radioligand binding assays with controls for nonspecific binding and saturation curves. Use a comparative approach (e.g., vs. known β-adrenergic antagonists) to validate specificity . Include dose-response relationships and statistical validation (e.g., ANOVA) to ensure reproducibility .

Q. How can researchers optimize the synthesis of this compound for high-purity yields in preclinical studies?

Follow protocols for chiral resolution and purity verification via HPLC-MS. Document reaction conditions (temperature, solvent ratios) and characterize intermediates using NMR and IR spectroscopy. Cross-reference spectral data with literature to confirm structural integrity .

Q. What in vitro models are most suitable for evaluating this compound’s metabolic stability?

Use hepatic microsome assays from multiple species (e.g., human, rat) to assess metabolic pathways. Pair with LC-MS/MS to quantify metabolite formation. Normalize results against positive controls (e.g., verapamil) and report extraction ratios .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s efficacy across different animal models of anxiety?

Apply mixed-methods triangulation: Replicate experiments under standardized conditions (e.g., elevated plus maze vs. open field test). Conduct a meta-analysis of dose-dependent responses and stratify results by variables like strain, sex, and pharmacokinetic parameters. Use Bland-Altman plots to quantify bias between models .

Q. What statistical methods are recommended for reconciling variability in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) correlations?

Implement non-linear mixed-effects modeling (e.g., NONMEM) to account for inter-subject variability. Validate with bootstrapping and visual predictive checks. Report 95% confidence intervals and effect sizes to contextualize uncertainty .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities, followed by in vitro validation with mutated receptor isoforms. Apply Free-Wilson analysis to quantify substituent contributions and prioritize compounds for synthesis .

Q. Methodological Guidelines

Q. What steps ensure reproducibility in this compound’s preclinical toxicity assessments?

  • Experimental Design : Follow OECD guidelines for acute/chronic toxicity testing.
  • Data Collection : Use electronic lab notebooks (ELNs) to record raw data, including outliers.
  • Reporting : Adhere to ARRIVE 2.0 guidelines for animal studies, detailing sample sizes, randomization, and blinding .

Q. How should researchers present contradictory findings in this compound’s clinical trial data?

Structure the analysis using counterfactual frameworks: Compare observed outcomes against alternative hypotheses (e.g., placebo effects, pharmacokinetic variability). Use forest plots to visualize effect heterogeneity and discuss limitations in the discussion section .

Q. Data Presentation Standards

Q. What tabular formats are optimal for reporting this compound’s pharmacokinetic parameters?

Use Word tables with Roman numerals (e.g., Table I). Include columns for AUC0-∞, Cmax, T½, and CL/F. Annotate footnotes for statistical methods (e.g., geometric mean ratios) and normalization criteria .

Q. How can researchers integrate contradictory in vivo and in vitro data into a cohesive narrative?

Create a conflict resolution matrix:

Parameter In Vitro Result In Vivo Result Plausible Explanation
Bioavailability (%)85 ± 642 ± 9First-pass metabolism differences
Reference discrepancies to species-specific metabolic enzymes or dosing regimens .

Q. Ethical and Analytical Considerations

Q. What ethical frameworks apply when designing this compound studies involving human subjects?

Obtain approval from institutional review boards (IRBs) and document informed consent. Use de-identified datasets for public sharing and adhere to GDPR/HIPAA protocols. Report adverse events with causality assessments .

Q. How can researchers mitigate bias in this compound’s clinical trial data analysis?

Pre-register trials on platforms like ClinicalTrials.gov . Use stratified randomization and blinded outcome assessments. Perform sensitivity analyses to test robustness against missing data .

属性

CAS 编号

55050-96-9

分子式

C16H23ClN2O2

分子量

310.82 g/mol

IUPAC 名称

1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol;hydrochloride

InChI

InChI=1S/C16H22N2O2.ClH/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;/h3-10,13-14,17,19H,11-12H2,1-2H3;1H

InChI 键

DCOXRJZVVPMXLY-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.Cl

规范 SMILES

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.Cl

Key on ui other cas no.

99740-06-4

同义词

1-(2-(1-pyrrolyl)phenoxy)-3-isopropylamine-2-propanol HCl
CGP 361A
CGP-361A
isamoltane
isamoltane, (+)-isomer
isamoltane, (+-)-isomer
isamoltane, (-)-isome

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。